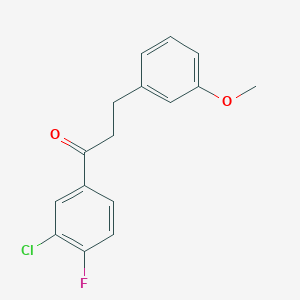

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

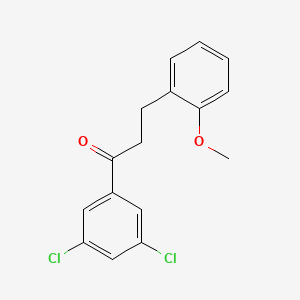

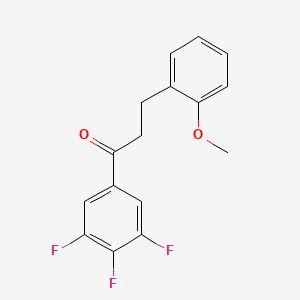

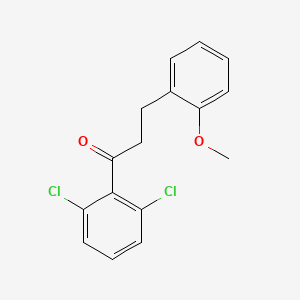

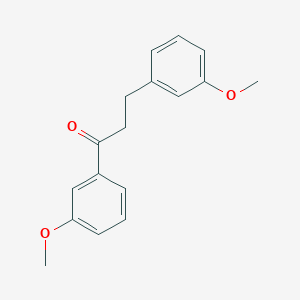

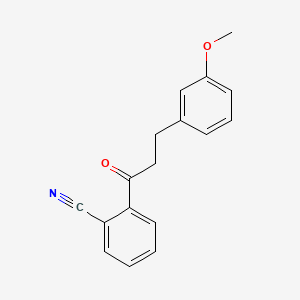

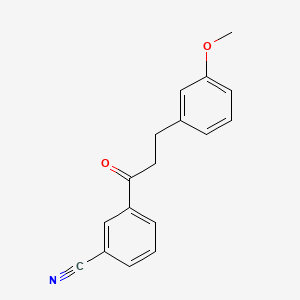

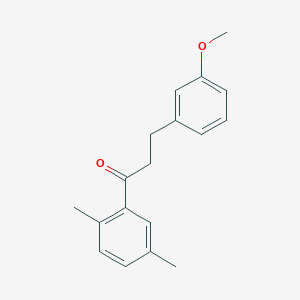

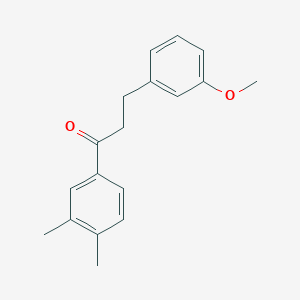

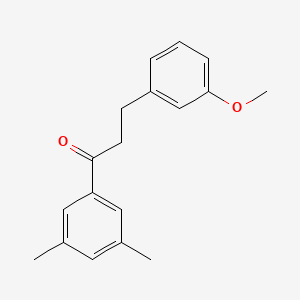

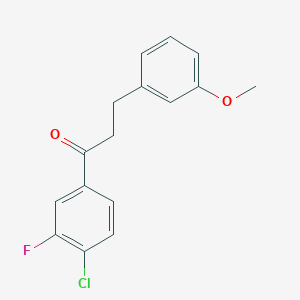

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is a chemical compound with the CAS Number: 898781-89-0 . It has a molecular weight of 234.36 and its IUPAC name is 1-cyclobutyl-3-[4-(methylsulfanyl)phenyl]-1-propanone .

Molecular Structure Analysis

The InChI code for Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is 1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone has a molecular formula of C14H18OS .Scientific Research Applications

Regioselective Synthesis Applications : Cyclobutyl ketones have been utilized in regioselective synthesis processes. For instance, Uchiyama et al. (1998) described the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, a process relevant to the cyclization and synthesis of complex organic compounds like quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998).

Ring Enlargement Reactions : T. Fujiwara and T. Takeda (1990) investigated the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, leading to the production of various 1,2-disubstituted 4-acyl-1-cyclohexenes. This study highlights the versatility of cyclobutyl ketones in generating new ring structures (Fujiwara & Takeda, 1990).

Beta-Scission Reaction of Arylcarbinyloxyl Radicals : Bietti et al. (2005) conducted a study on tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups, revealing insights into the beta-scission reactions. This research is significant for understanding the stability and reactivity of such radicals in organic synthesis (Bietti et al., 2005).

Synthesis and Antimicrobial Activity : Koca et al. (2005) focused on synthesizing cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones and examining their antimicrobial activity. This study demonstrates the potential biomedical applications of cyclobutyl ketones (Koca et al., 2005).

Cyclobutyl Phenyl Sulfoxide in Spiroannelation : Fitjer et al. (1995) explored the use of cyclobutyl phenyl sulfoxide for the spiroannelation of cyclopentanone. This research contributes to the field of cycloaddition reactions, important for creating complex organic molecules (Fitjer et al., 1995).

Cyclobutyl Bond Cleavage under PET Conditions : Pandey et al. (1994) studied the cleavage of cyclobutane ketyl radical under photoelectron transfer (PET) conditions, uncovering the substrate-specific nature of this reaction. This study adds to the knowledge of radical reactions and their applications in organic synthesis (Pandey et al., 1994).

properties

IUPAC Name |

1-cyclobutyl-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEQGBDXXHBGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644407 |

Source

|

| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | |

CAS RN |

898781-89-0 |

Source

|

| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.